4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole
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Overview
Description
4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzoyl group linked to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide, using palladium-catalyzed cyanation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and various nucleophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyanation of the bromine atom yields a cyano-substituted pyrazole, while oxidation may produce a pyrazole with additional functional groups.
Scientific Research Applications
4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzoyl group play crucial roles in binding to these targets, affecting their activity and leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-bromopyrazole: A simpler compound with a similar pyrazole ring structure but without the benzoyl and indene moieties.
Indole derivatives: Compounds containing an indole ring, which share some structural similarities with the indene moiety.
Imidazole derivatives: Compounds with a five-membered ring structure similar to pyrazole, but with different nitrogen positioning.
Uniqueness
4-bromo-1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, a bromine atom, and a benzoyl group linked to an indene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H17BrN2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
(4-bromopyrazol-1-yl)-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]methanone |
InChI |
InChI=1S/C20H17BrN2O2/c21-18-11-22-23(12-18)20(24)16-6-4-14(5-7-16)13-25-19-9-8-15-2-1-3-17(15)10-19/h4-12H,1-3,13H2 |
InChI Key |
ZFUGWFBQQOMBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)N4C=C(C=N4)Br |
Origin of Product |
United States |
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